(Z)-2-chloro-N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
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Overview
Description
The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring structure composed of three carbons, one nitrogen, and one sulfur atom . They are known for their diverse biological activities and are used as key structures in medicinal chemistry .
Scientific Research Applications
Antimicrobial and Anticancer Applications
- A study synthesized 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials. One derivative, similar in structure to the compound , showed significant activity as an antimicrobial agent and another as an anticancer agent (Deep et al., 2016).
Structural Analysis and Supramolecular Structures
- Research on similar compounds, namely (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, revealed insights into their supramolecular structures. These structures involved hydrogen-bonded dimers, chains of rings, and complex sheets, contributing to the understanding of their chemical behavior and potential applications (Delgado et al., 2005).
Synthesis and Characterization for Biological Activities
- Several studies focused on the synthesis and characterization of thiazolidin-4-one derivatives, investigating their potential biological activities. These activities include antimicrobial properties against various bacterial and fungal strains (Alhameed et al., 2019), and in some cases, anticancer activities (Havrylyuk et al., 2010).
Photodynamic Therapy Applications
- The synthesis and characterization of zinc phthalocyanine derivatives, which are structurally related to the compound , have been explored for their potential in photodynamic therapy, particularly in the treatment of cancer (Pişkin et al., 2020).
Anticonvulsant Potentials
- Novel benzothiazolotriazine derivatives, similar in structure, have been synthesized and evaluated for their anticonvulsant potential, showing promising results in animal models (Firdaus et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-CHLORO-N-[(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE, is tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for skin color .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production . The compound has been shown to exhibit potent tyrosinase inhibitory activity .
Biochemical Pathways
The compound affects the melanin synthesis pathway. Under normal conditions, tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a precursor of melanin . By inhibiting tyrosinase, the compound prevents the formation of dopaquinone, thereby reducing melanin production .
Result of Action
The inhibition of tyrosinase by the compound leads to a decrease in melanin production . This can result in a lightening of skin color, making the compound potentially useful in the development of skin-whitening agents .
Action Environment
Environmental factors such as UV light can influence the action of the compound. Exposure to UV light can increase melanogenesis, or the production of melanin, via tyrosinase activation Therefore, the efficacy of the compound may be affected by exposure to sunlight or other sources of UV radiation
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4S2/c1-25-14-8-10(6-7-13(14)22)9-15-17(24)21(18(26)27-15)20-16(23)11-4-2-3-5-12(11)19/h2-9,22H,1H3,(H,20,23)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFSEPBTEKSEOZ-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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